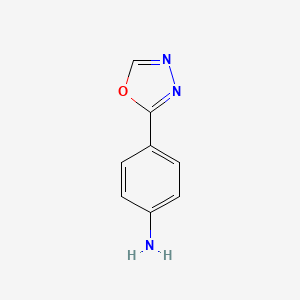

4-(1,3,4-Oxadiazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERLKMCAVNWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585493 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35219-13-7 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of the 1,3,4-oxadiazole ring, a known pharmacophore, bestows upon this molecule a diverse range of biological activities. This, coupled with the reactive aniline moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [Calculated] |

| Molecular Weight | 161.16 g/mol | [Calculated][1][2] |

| Predicted pKa | 2.32 ± 0.10 | [Predicted][2] |

| Predicted XLogP3-AA | 0.7 | [Predicted][2] |

| Topological Polar Surface Area | 64.9 Ų | [Predicted][2] |

| Hydrogen Bond Acceptor Count | 4 | [Predicted][2] |

| Hydrogen Bond Donor Count | 1 (from the aniline -NH₂) | [Calculated] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Characterization

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the cyclization of a suitable precursor.

Experimental Protocols

General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:

A widely employed method for the synthesis of the 1,3,4-oxadiazole ring is the dehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[5]

Example Synthesis of a this compound derivative: [1]

A general procedure involves the reaction of a hydrazide with ClCF₂COONa in the presence of a base.

-

Materials: Hydrazide (1 equiv), ClCF₂COONa (1.5 equiv), K₃PO₄ (1.5 equiv), CH₃CN.

-

Procedure: A mixture of the hydrazide, ClCF₂COONa, and K₃PO₄ in CH₃CN is stirred in a sealed tube at 100 °C under a nitrogen atmosphere for 1 hour.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Synthesis via Reduction of a Nitro Precursor: [3]

Another common strategy is the reduction of a nitro-substituted precursor to the corresponding aniline.

-

Materials: 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, SnCl₂·2H₂O, NaBH₄, ethanol, 20% NaOH, chloroform, MgSO₄.

-

Procedure: The nitro compound and SnCl₂·2H₂O in ethanol are heated to obtain a homogeneous solution. After cooling, a suspension of NaBH₄ in ethanol is added dropwise, and the mixture is stirred at room temperature.

-

Work-up: The reaction mixture is basified with 20% NaOH, and the precipitate is removed by filtration. The filtrate is concentrated, extracted with chloroform, dried over MgSO₄, and the solvent is evaporated to yield the crude product.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While a complete, specific dataset for the parent compound is not available, data from closely related analogs provide valuable insights.

Infrared (IR) Spectroscopy: [6][7]

-

N-H stretching (aniline): Typically observed in the region of 3400–3200 cm⁻¹.

-

C=N stretching (oxadiazole): A characteristic absorption band is expected around 1630 cm⁻¹.

-

C-O-C stretching (oxadiazole): Usually appears in the 1115-1020 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons of the aniline ring are expected to appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the oxadiazole ring, if unsubstituted, would also resonate in this region. The -NH₂ protons of the aniline group would appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 155-165 ppm. Aromatic carbons of the aniline ring will appear in the δ 110-150 ppm range.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and the aniline moiety.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] While specific signaling pathways for this compound are not well-documented, research on related compounds provides insights into potential mechanisms of action.

For instance, certain 1,3,4-oxadiazole derivatives have been shown to act as enzyme inhibitors. These include inhibition of carbonic anhydrase, acetylcholinesterase, and matrix metalloproteinases (MMPs).[10][11] In the context of cancer, some derivatives have been found to interfere with key signaling pathways such as the NF-κB and STAT3 pathways.[9]

Illustrative Example: Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer. Some 1,3,4-oxadiazole derivatives have been reported to inhibit this pathway.

Below is a generalized workflow illustrating a potential mechanism of action for a 1,3,4-oxadiazole derivative as an NF-κB inhibitor.

Caption: Potential inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative.

Conclusion

This compound stands out as a molecule of significant interest due to its versatile chemical nature and the established biological importance of the 1,3,4-oxadiazole scaffold. While comprehensive experimental data for the parent compound remains to be fully elucidated, the available information on its derivatives underscores its potential as a valuable building block in the development of novel therapeutic agents and advanced materials. Further research to fully characterize its physicochemical properties and to explore its specific mechanisms of biological action is warranted and will undoubtedly pave the way for new and exciting applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(1,3,4-Oxadiazol-2-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(1,3,4-Oxadiazol-2-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its characterization and synthesis.

Spectroscopic Data

Table 1: NMR Spectroscopic Data of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline[1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 7.80 | d | 8.4 | Ar-H |

| 6.71 | d | 8.8 | Ar-H | |

| 4.06 | s | NH₂ | ||

| 2.88 | t | 7.6 | CH₂ | |

| 1.77 | qui | 7.2 | CH₂ | |

| 1.41 | sextet | 7.2 | CH₂ | |

| 0.97 | t | 7.2 | CH₃ | |

| ¹³C NMR (100 MHz, CDCl₃) | 166.0, 165.0 | C=N (Oxadiazole) | ||

| 149.4 | C-NH₂ | |||

| 128.4 | Ar-CH | |||

| 114.6 | Ar-CH | |||

| 112.4 | C-C=N | |||

| 28.7, 25.1, 22.1, 13.6 | Butyl carbons |

Table 2: IR and Mass Spectrometry Data of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline[1]

| Technique | Parameter | Value |

| IR (ATR) | ν_max_ (cm⁻¹) | 3413 (N-H), 3328 (N-H), 3215, 2960, 1606 (N-H), 1497, 1315 (C-N), 1173 (C-O), 827 |

| HRMS (ESI) | [M+H]⁺ | Calculated: 218.1293, Found: 218.1275 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of a hydrazide with a suitable reagent. A general procedure is as follows:

General Procedure: To a mixture of a hydrazide (1 equivalent) and potassium phosphate (1.5 equivalents) is added acetonitrile. The mixture is stirred at 100°C in a sealed tube under a nitrogen atmosphere for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound.[1]

Another established method involves the reduction of the corresponding nitro compound.

General Procedure for Reduction: 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is heated in ethanol with tin(II) chloride dihydrate. A suspension of sodium borohydride in ethanol is then added dropwise, and the mixture is agitated at room temperature. After alkalization with aqueous NaOH, the product is isolated and purified.[2]

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer, often with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2][3]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2][4]

Workflow and Pathway Visualizations

To further elucidate the experimental and logical processes involved in the synthesis and characterization of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 4-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for this specific molecule, this guide presents a composite of established synthetic routes and a detailed crystal structure analysis of a closely related analogue, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, to provide a robust framework for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through several established protocols. A common and effective method involves the cyclization of a corresponding hydrazide precursor.

Experimental Protocol: Synthesis via Reductive Cyclization

A widely employed synthetic route involves the preparation of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles followed by the selective reduction of the nitro group.[1]

Step 1: Synthesis of 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole This intermediate is typically synthesized from the corresponding N,N'-diacylhydrazines.

Step 2: Reduction to 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline A general and efficient procedure for the reduction of the nitro group is as follows:

-

A mixture of the 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.05 mol) in ethanol (40 mL) is heated until a homogeneous solution is formed.[1]

-

The solution is then cooled, and a suspension of sodium borohydride (NaBH₄) (13 mmol) in ethanol (25 mL) is added dropwise.[1]

-

The reaction mixture is agitated at room temperature for 1–3 hours, with the progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the mixture is made alkaline with a 20% sodium hydroxide (NaOH) solution.[1]

-

The resulting precipitate is removed by filtration under reduced pressure, and the filtrate is concentrated using a rotary evaporator.[1]

-

The crude product is then extracted with chloroform, dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the final product.[1]

This method provides high yields of the desired this compound derivatives.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms within a crystal provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential physical and biological properties. This is typically achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is based on the analysis of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline and serves as a representative workflow for the title compound.[2]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., n-hexane/ethyl acetate).[2]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is performed at a low temperature (e.g., 120 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[2] The data are collected using a series of ω and φ scans.[2]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Determination Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

While specific data for this compound is not available, the crystallographic data for the closely related N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline provides a valuable reference point.[2] The key parameters are summarized in the table below.

| Parameter | Value for N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline[2] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.345(2) |

| b (Å) | 11.341(3) |

| c (Å) | 16.125(4) |

| α (°) | 93.89(3) |

| β (°) | 101.92(3) |

| γ (°) | 107.18(3) |

| Volume (ų) | 1385.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.335 |

| R-factor (%) | 6.5 |

Data obtained at 120(2) K.

Bond Lengths and Angles: The bond lengths and angles within the 1,3,4-oxadiazole ring are expected to be consistent with those observed in other similar structures. The planarity of the aniline and oxadiazole rings is a key feature, which can be influenced by intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. Based on the analysis of related structures, the following interactions are likely to be significant:

-

Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (-NH₂) which can interact with the nitrogen atoms of the oxadiazole ring of neighboring molecules, forming N-H···N hydrogen bonds.

-

π-π Stacking: The aromatic nature of both the aniline and oxadiazole rings facilitates π-π stacking interactions between adjacent molecules. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å.[2]

-

C-H···π Interactions: The hydrogen atoms of the aromatic rings can also participate in C-H···π interactions with the electron-rich π-systems of neighboring molecules.[2]

Logical Relationship of Intermolecular Forces

Caption: Key intermolecular forces contributing to crystal stability.

Conclusion

This technical guide has outlined the key synthetic methodologies and a detailed framework for the crystal structure analysis of this compound. While the precise crystallographic data for the title compound remains to be publicly reported, the analysis of a closely related analogue provides a strong predictive model for its molecular geometry and solid-state packing. The information presented herein serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the 1,3,4-oxadiazole scaffold. Further experimental investigation is encouraged to elucidate the specific crystal structure of this compound and validate the predictive insights provided in this guide.

References

Screening the Promise: A Technical Guide to the Biological Activities of Novel 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the screening protocols and reported activities of novel 1,3,4-oxadiazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. The inherent chemical stability and diverse substitution possibilities of the 1,3,4-oxadiazole ring have made it a privileged structure in the quest for potent and selective drugs.[1][2][3]

A Spectrum of Biological Potential

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential across various therapeutic areas, including:

-

Antimicrobial Activity: These compounds have shown efficacy against a range of pathogenic microbes.[1][4][5]

-

Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7][8][9][10]

-

Anti-inflammatory Activity: The anti-inflammatory properties of these compounds have been well-documented.[3][11][12][13][14][15]

-

Anticonvulsant Activity: Several derivatives have shown promise in preclinical models of epilepsy.[16][17][18][19][20]

This guide will delve into the experimental methodologies used to uncover these activities and present the quantitative data in a clear, comparative format.

General Workflow for Biological Activity Screening

The process of screening novel 1,3,4-oxadiazole derivatives for biological activity typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer Activity

Novel 1,3,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, with many compounds exhibiting significant cytotoxicity against a variety of human cancer cell lines.[6][8][9] The mechanisms of action are diverse and can involve the inhibition of crucial enzymes, disruption of signaling pathways, and induction of apoptosis.[10][21]

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, HT-29, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7][8]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).[8]

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[7]

Apoptosis and Cell Cycle Analysis:

-

Flow Cytometry: To investigate the mechanism of cell death, flow cytometry is often employed. For apoptosis analysis, cells are stained with Annexin V and propidium iodide.[6] For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye.

Data Presentation: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4h | A549 | <0.14 | [6] |

| 4f | A549 | 1.59 | [6] |

| 4i | A549 | 7.48 | [6] |

| 4k | A549 | 2.31 | [6] |

| 4l | A549 | 4.67 | [6] |

| 4g | C6 | 8.16 | [6] |

| 4h | C6 | 13.04 | [6] |

| AMK OX-8 | A549 | 25.04 | [7] |

| AMK OX-9 | A549 | 20.73 | [7] |

| AMK OX-11 | A549 | 45.11 | [7] |

| AMK OX-12 | A549 | 41.92 | [7] |

| AMK OX-8 | HeLa | 35.29 | [7] |

| AMK OX-10 | HeLa | 5.34 | [7] |

| AMK OX-12 | HeLa | 32.91 | [7] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and 1,3,4-oxadiazole derivatives have shown considerable promise in this area.[2][5] Their activity spans a wide range of bacteria and fungi.[1][22]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.[23]

-

Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[24]

Agar Well Diffusion Method:

-

Plate Preparation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.

-

Well Creation: Wells are created in the agar using a sterile borer.

-

Compound Addition: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[23]

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[23]

Data Presentation: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4a | S. aureus (MRSA) | 62 | [23] |

| 4b | S. aureus (MRSA) | 62 | [23] |

| 4c | S. aureus (MRSA) | 62 | [23] |

| 22a | S. aureus | 1.56 | [5] |

| 22b | B. subtilis | 0.78 | [5] |

| 22c | B. subtilis | 0.78 | [5] |

| OZE-I | S. aureus | 4-16 | [24] |

| OZE-II | S. aureus | 4-16 | [24] |

| OZE-III | S. aureus | 8-32 | [24] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[3][11][12][13][14][15]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

-

Animal Grouping: Animals (typically rats) are divided into control, standard (e.g., indomethacin or diclofenac), and test groups.[11][15]

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[13]

In Vitro Protein Denaturation Assay:

-

Reaction Mixture: A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin) is prepared.[12]

-

Incubation and Heating: The mixture is incubated at a specific temperature and then heated to induce protein denaturation.[12]

-

Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated.[12]

Data Presentation: Anti-inflammatory Activity

| Compound ID | Assay | Dose | % Inhibition | Reference |

| 2d | Carrageenan-induced paw edema | - | Max. Activity | [13] |

| 2j | Carrageenan-induced paw edema | - | Max. Activity | [13] |

| 2f | Carrageenan-induced paw edema | - | Min. Activity | [13] |

| 2h | Carrageenan-induced paw edema | - | Min. Activity | [13] |

| OSD | Carrageenan-induced paw edema | 100 mg/kg | 60 | [15] |

| OPD | Carrageenan-induced paw edema | 100 mg/kg | 32.5 | [15] |

| Ibuprofen | Carrageenan-induced paw edema | - | 86.36 | [13] |

| 3e | Protein Denaturation | - | Moderate | [12] |

| 3f | Protein Denaturation | - | Moderate | [12] |

| 3i | Protein Denaturation | - | Moderate | [12] |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[16][17][18][19][20]

Experimental Protocols

Maximal Electroshock (MES) Test:

-

Animal Grouping and Dosing: Animals (typically mice) are divided into groups and administered the test compounds or a vehicle control.[16][17]

-

Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection Assessment: Protection is defined as the abolition of the hind limb tonic extension.[17]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Grouping and Dosing: Similar to the MES test, animals are pre-treated with the test compounds.[16][17]

-

Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.[17]

-

Observation: The animals are observed for the onset and duration of clonic seizures.

-

Protection Assessment: The ability of the compound to prevent or delay the onset of seizures is recorded.

Data Presentation: Anticonvulsant Activity

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| 5b | 8.9 | 10.2 | [16] |

Potential Signaling Pathway Modulation: GABAergic Neurotransmission

Several anticonvulsant 1,3,4-oxadiazole derivatives are thought to exert their effects by modulating the GABAergic system, a key inhibitory neurotransmitter system in the brain.[16][17]

This guide provides a foundational understanding of the biological screening of novel 1,3,4-oxadiazole derivatives. The presented data and protocols, drawn from recent scientific literature, highlight the significant therapeutic potential of this versatile heterocyclic scaffold. Further research into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and improved drugs.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. [PDF] Synthesis, Characterization and Biological Studies of Novel 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 23. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 24. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-(1,3,4-Oxadiazol-2-yl)aniline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3,4-Oxadiazol-2-yl)aniline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The 1,3,4-oxadiazole ring, in particular, is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and enhancing the pharmacological profile of a molecule.[1] This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives, focusing on their potential as anticancer and antibacterial agents. The guide summarizes key quantitative data, details experimental protocols for computational studies, and visualizes relevant biological pathways and experimental workflows.

Predicted Bioactivities and Quantitative Data

The bioactivity of this compound derivatives has been explored through various computational and in vitro studies. These compounds have shown potential as inhibitors of key targets in cancer and bacterial pathogenesis.

Anticancer Activity

Derivatives of the 1,3,4-oxadiazole class have been investigated as inhibitors of several cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these receptor tyrosine kinases can disrupt signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

Table 1: In Silico and In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Predicted IC50 (µM) | Experimental IC50 (µM) | Cell Line | Reference |

| 7g | VEGFR-2 | - | -46.32 | - | - | - | [2] |

| 7j | VEGFR-2 | - | -48.89 | 0.009 | - | - | [2] |

| 7l | VEGFR-2 | - | -45.01 | - | - | - | [2] |

| 7g | EGFR | - | -31.01 | - | - | - | [2] |

| 7j | EGFR | - | -33.23 | - | - | - | [2] |

| 7i | EGFR | - | -34.19 | - | - | - | [2] |

| IIb | EGFR | -7.80 | - | - | 19.9 | HeLa | [4] |

| IIc | EGFR | -7.57 | - | - | 35 | HeLa | [4] |

| IIe | EGFR | -7.89 | - | - | 25.1 | HeLa | [4] |

| 6h | Tubulin | -8.030 | - | - | PGI = 65.12 | SNB-19 | [5] |

| VIb | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |

| VIc | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |

| VId | - | - | - | - | 10.64 - 33.62 | HeLa | [6] |

Note: PGI refers to Percent Growth Inhibition.

Antibacterial Activity

The 1,3,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antibacterial agents.[7][8] A key target for these compounds is peptide deformylase (PDF), an essential bacterial enzyme that is absent in eukaryotes, making it an attractive target for selective toxicity.[7]

Table 2: In Silico and In Vitro Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | Zone of Inhibition (mm) | MIC (µg/mL) | Bacterial Strain | Reference |

| IVe | - | - | - | - | S. aureus, E. coli | [9] |

| IVf | - | - | - | - | S. aureus, E. coli | [9] |

| IVh | - | - | - | - | S. aureus, E. coli | [9] |

| 6c | DNA Gyrase | - | 17.0 ± 0.40 | 8 | Gram-positive & Gram-negative | [5] |

| 13 | LTA Synthesis | - | - | 0.5 | S. aureus | [10] |

| 1771 | LTA Synthesis | - | - | 4-16 | S. aureus | [10] |

Note: MIC refers to Minimum Inhibitory Concentration.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of viable drug candidates. In silico ADMET prediction is a vital step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Table 3: Predicted ADMET Properties of Representative 1,3,4-Oxadiazole Derivatives

| Compound Property | Predicted Value Range | Method/Software | Reference |

| Molecular Weight | < 500 Da | Lipinski's Rule of Five | [11] |

| LogP | < 5 | Lipinski's Rule of Five | [11] |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five | [11] |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five | [11] |

| Toxicity | Non-carcinogen, non-mutagen | TOPKAT | [11] |

| Drug-likeness | Favorable | Molinspiration, PreADMET, Osiris | [11] |

Experimental Protocols for In Silico Studies

Detailed methodologies are essential for the reproducibility and validation of in silico predictions. The following sections outline typical protocols for molecular docking, QSAR analysis, and ADMET prediction for this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR, peptide deformylase) is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and the protein structure is optimized using a molecular mechanics force field (e.g., AMBER).

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using chemical drawing software.

-

The 2D structures are converted to 3D and subjected to energy minimization.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding mode of the ligands within the active site of the protein.

-

The docking parameters are set to allow for a thorough search of the conformational space.

-

-

Analysis of Results:

-

The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site.

-

Key interactions often include hydrogen bonds and hydrophobic interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.

Protocol:

-

Data Set Preparation:

-

A dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic) are calculated for each compound in the dataset.

-

-

Model Development:

-

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity.

-

-

Model Validation:

-

The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the predictive R² (q²) are calculated.

-

ADMET Prediction

In silico ADMET prediction estimates the pharmacokinetic and toxicity properties of compounds.

Protocol:

-

Input Data:

-

The 2D or 3D structures of the this compound derivatives are used as input.

-

-

Property Prediction:

-

Specialized software (e.g., SwissADME, PreADMET, TOPKAT) is used to calculate various ADMET-related properties.

-

These properties include solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

-

-

Analysis and Filtering:

-

The predicted ADMET properties are analyzed to identify compounds with favorable drug-like characteristics.

-

Compounds with predicted liabilities (e.g., poor absorption, high toxicity) can be deprioritized or redesigned.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of the in silico predictions.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

Caption: VEGFR2 Signaling Pathway.

Caption: EGFR Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical in silico drug discovery workflow for identifying and characterizing bioactive this compound derivatives.

References

- 1. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

4-(1,3,4-Oxadiazol-2-yl)aniline: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-(1,3,4-oxadiazol-2-yl)aniline moiety represents a cornerstone pharmacophore in medicinal chemistry. This structural motif, characterized by a phenyl ring linked to a 1,3,4-oxadiazole heterocycle via an amino group, serves as a versatile scaffold for the design of novel therapeutic agents. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning this core as a "privileged structure" in the quest for new drugs to combat a wide array of human diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[1][3][4][5][6][7][8][9]

Synthesis and Chemical Landscape

The construction of the this compound core and its derivatives typically involves multi-step synthetic pathways. A common and effective strategy is the cyclodehydration of acylhydrazide precursors. One widely used approach involves the selective reduction of a corresponding nitrophenyl intermediate to the desired aniline derivative.[3] This transformation is crucial as the amino group provides a key handle for further structural modifications and diversification.

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Pharmacological Applications and Mechanisms of Action

The versatility of the this compound scaffold has led to its exploration in numerous therapeutic areas.

Derivatives of this pharmacophore have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[10][11][12][13][14][15][16] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and metastasis.

Key Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Compounds have shown inhibitory activity against matrix metalloproteinase-9 (MMP-9), Akt (Protein Kinase B), Focal Adhesion Kinase (FAK), and STAT3, all of which are pivotal in cancer progression.[10][11][14][17]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells, often confirmed by Annexin V staining and analysis of mitochondrial membrane potential.[10][11][12][14]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as G0/G1, preventing cancer cell division.[14]

Caption: Anticancer mechanisms of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3e | MDA-MB-231 (Breast) | MTS | Potent at 10 µM | [11] |

| Compound 3e | HT-29 (Colon) | MTS | Active at 10 µM | [11] |

| Compound 4h | A549 (Lung) | Cytotoxicity | < 0.14 | [14] |

| Compound 4f | A549 (Lung) | Cytotoxicity | 1.59 - 7.48 | [14] |

| Compound 6 | C6 (Glioma) | Cytotoxicity | Potent | [17] |

| Compound 9 | A549 (Lung) | Cytotoxicity | Potent | [17] |

| VIb-d | HeLa (Cervical) | MTT | 10.64 - 33.62 | [15] |

| Compound 37 | MCF-7 (Breast) | MTT | 6.8 | [13] |

| Compound 92 | HeLa, DU145, HepG2, MBA-MB-231 | Cytotoxicity | 8.2 - 9.8 | [13] |

The scaffold has been successfully utilized to develop agents with significant antibacterial and antifungal properties.[2][4][8][18][19][20] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[8][18] Certain derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical therapeutic challenge.[2]

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative conditions like Alzheimer's disease.[21] The mechanism often involves the inhibition of key enzymes implicated in the disease's pathology, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE).[22]

Table 2: Enzyme Inhibitory Activity of Oxadiazole Derivatives in Neurodegenerative Disease Models

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| Compound 4m | MAO-A | 0.11 | ~25-fold over MAO-B/AChE | [22] |

| Compound 4d | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |

| Compound 4e | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |

| Compound 4g | MAO-A / MAO-B / AChE | 0.80 - 3.46 | Multi-target | [22] |

| Compound 1 | hAChE | 1.098 | - | [23] |

The structural versatility of this pharmacophore has led to the discovery of compounds with a wide range of other biological effects, including:

-

Anti-inflammatory: Often linked to the inhibition of cyclooxygenase (COX) enzymes.[6][24]

-

Antihypertensive: Demonstrating cardiovascular effects.[1][6]

-

Anticonvulsant: Showing potential in neurological disorders.[1][6]

-

Anthelmintic: Exhibiting activity against parasitic worms.[24]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the development of this compound-based compounds.

This protocol describes the conversion of a nitro-substituted oxadiazole to the corresponding aniline derivative.[3]

-

Materials: 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, Sodium borohydride (NaBH₄), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Methanol.

-

Procedure:

-

Dissolve the 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole intermediate in methanol.

-

Add sodium borohydride to the solution in portions while stirring at room temperature.

-

After the initial reaction, add a solution of tin(II) chloride dihydrate in methanol dropwise to the mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR).[3]

-

This assay is used to measure the cytotoxic effects of compounds on cancer cell lines.[11]

-

Materials: Human cancer cell lines (e.g., MDA-MB-231, HT-29), complete culture medium (e.g., DMEM with 10% FBS), test compounds, Doxorubicin (positive control), MTS reagent, 96-well plates.

-

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 10 µM and 50 µM). Include untreated cells as a negative control.

-

Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

After incubation, add 20 µL of MTS reagent to each well.

-

Incubate for an additional 1-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

-

Caption: Experimental workflow for an in vitro cytotoxicity (MTS) assay.

This flow cytometry-based method quantifies the extent of apoptosis induced by a test compound.[11][14]

-

Materials: Cancer cells, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.

-

Procedure:

-

Treat the cancer cells with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).

-

Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer within one hour.

-

Quantify the cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Conclusion and Future Outlook

The this compound pharmacophore is undeniably a privileged scaffold in drug discovery, offering a foundation for the development of potent and selective therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its continued importance. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development. The integration of computational modeling and in silico screening will further accelerate the discovery of next-generation drugs based on this remarkable chemical core.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. longdom.org [longdom.org]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijdcs.com [ijdcs.com]

- 13. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tmrjournals.com [tmrjournals.com]

- 24. longdom.org [longdom.org]

The Ascendant Trajectory of 4-(1,3,4-Oxadiazol-2-yl)aniline Derivatives in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals on a Promising Class of Anticancer Agents

Executive Summary

The quest for novel, effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole nucleus, particularly when integrated with an aniline moiety, has emerged as a privileged structure. This technical guide provides an in-depth overview of 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives, summarizing their synthesis, anticancer potential, and mechanisms of action. Quantitative data from various studies are consolidated for comparative analysis, detailed experimental protocols for key biological assays are provided, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: The 1,3,4-Oxadiazole Scaffold in Cancer Therapy

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a noteworthy pharmacophore due to its diverse biological activities, including anticancer properties.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties like lipophilicity and facilitating transmembrane diffusion.[2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of anticancer activities by targeting various enzymes and signaling pathways crucial for tumor progression, such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and pathways leading to apoptosis and cell cycle arrest.[2][3] The linkage of this potent scaffold to an aniline group provides a versatile platform for further chemical modifications to optimize potency and selectivity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general and efficient method involves the cyclization of a key intermediate, often a hydrazide derivative.

General Synthetic Pathway

A common synthetic route commences with the conversion of a carboxylic acid to its corresponding hydrazide. This hydrazide is then reacted with a suitable reagent, such as carbon disulfide in the presence of a base, followed by acidification to yield a 1,3,4-oxadiazole-2-thiol.[4] Alternatively, cyclization can be achieved by reacting the hydrazide with various reagents like phosphorus oxychloride.[4] For the synthesis of the core this compound, a general procedure involves the reaction of a hydrazide with reagents like sodium chlorodifluoroacetate in the presence of potassium phosphate.[5][6]

Further derivatization can be achieved by modifying the aniline amine group or by incorporating various substituents on the phenyl ring. For instance, Schiff bases can be formed by reacting the aniline with different isatin derivatives.[7]

Illustrative Experimental Protocol: Synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives

This protocol is adapted from the synthesis of isatin-1,3,4-oxadiazole hybrids.[7]

-

Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol: A mixture of 4-aminobenzohydrazide and carbon disulfide in ethanolic potassium hydroxide is refluxed for several hours. The reaction mixture is then cooled, diluted with water, and acidified with a dilute acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of Schiff bases (VIa-l): An equimolar mixture of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and a substituted isatin derivative is refluxed in methanol with a catalytic amount of glacial acetic acid for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried. The crude product is then recrystallized from a suitable solvent like dimethylformamide (DMF) to afford the pure Schiff base.[7]

In Vitro Anticancer Activity: A Quantitative Overview

Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from various studies, providing a basis for structure-activity relationship (SAR) analysis.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [2][3] |

| 4i | A549 (Lung) | 1.59 | [2] |

| 4l | A549 (Lung) | 1.80 | [2] |

| Cisplatin | A549 (Lung) | 4.98 | [2] |

| 4g | C6 (Glioma) | 8.16 | [2][3] |

| 4h | C6 (Glioma) | 13.04 | [2][3] |

| VIb | HeLa (Cervical) | 10.64 - 33.62 | [7] |

| VIc | HeLa (Cervical) | 10.64 - 33.62 | [7] |

| VId | HeLa (Cervical) | 10.64 - 33.62 | [7] |

| Cisplatin | HeLa (Cervical) | Comparable to VIb-d | [7] |

| 2a-c, 4f, 5a | HT29 (Colon) | 1.3 - 2.0 | [8] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.

Induction of Apoptosis

Several studies have shown that these compounds can trigger programmed cell death. For instance, compounds 4f, 4h, 4i, 4k, and 4l were found to induce apoptosis in A549 cells at a higher rate (16.10–21.54%) than the standard drug cisplatin (10.07%).[2] The apoptotic pathway can be initiated through mitochondrial membrane depolarization and the activation of caspases, such as caspase-3.[2]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anticancer drug development. Certain derivatives of this compound have been shown to cause cell cycle arrest, primarily in the G0/G1 phase.[2] For example, compounds 4h and 4i demonstrated outstanding retention rates in the G0/G1 phase of the cell cycle in A549 cells (89.66% and 78.78%, respectively), surpassing that of cisplatin (74.75%).[2]

Enzyme Inhibition

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[3] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of MMP-9. Compounds 4f, 4g, 4h, and 4l exhibited greater than 75% inhibition of MMP-9 at a concentration of 100 µg/mL.[2][3] The IC50 values for MMP-9 inhibition for compounds 4h and 4l were determined to be 1.65 µM and 2.55 µM, respectively.[2]

The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of other enzymes vital for cancer cell survival, including telomerase, topoisomerase, and thymidine phosphorylase.[2][9]

Experimental Protocols for Biological Evaluation

To ensure reproducibility and facilitate further research, this section provides detailed protocols for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[8][10]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. For adherent cells, detach them using trypsin-EDTA.[2]

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[2] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[11]

-

Cell Washing: Wash the fixed cells twice with PBS.[11]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to ensure only DNA is stained.[5]

-

PI Staining: Add propidium iodide solution to the cells.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[5]

MMP-9 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-9.

-

Reagent Preparation: Prepare solutions of MMP-9 enzyme, a fluorogenic MMP-9 substrate, and the test inhibitor.[3]

-

Reaction Setup: In a 96-well plate, add the MMP-9 enzyme, assay buffer, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a background control (no enzyme).[3]

-

Reaction Initiation: Add the MMP-9 substrate to all wells to start the reaction.[3]

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation/emission of 325/393 nm at 37°C for 30-60 minutes.[3]

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.[12]

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the discovery and evaluation of these anticancer agents and a simplified representation of the apoptosis pathway they induce.

Caption: General Workflow for Synthesis and Evaluation

Caption: Simplified Apoptosis Pathway

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated potent cytotoxic activity against a range of cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like MMP-9. The modular nature of their synthesis allows for extensive structure-activity relationship studies to further optimize their efficacy and selectivity. Future research should focus on expanding the library of these derivatives, exploring their in vivo efficacy in preclinical animal models, and further elucidating their molecular targets to pave the way for their potential clinical development. This in-depth technical guide serves as a foundational resource to catalyze further innovation in this exciting area of cancer research.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. benchchem.com [benchchem.com]

Antimicrobial Spectrum of 4-(1,3,4-Oxadiazol-2-yl)aniline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects. This technical guide provides an in-depth overview of the antimicrobial spectrum of a specific class of these compounds: 4-(1,3,4-Oxadiazol-2-yl)aniline analogs. This document details their synthesis, antimicrobial activity against a range of pathogens, and current understanding of their mechanism of action, presented in a format tailored for researchers and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound analogs and related derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several analogs. The data presented in the following tables is a consolidated summary from multiple studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

| Compound ID | R Group (Substitution on Aniline) | R' Group (Substitution on Oxadiazole) | Test Organism | MIC (µg/mL) | Reference |

| Series 1 | H | 4-Chlorophenyl | Staphylococcus aureus | 8 - 32 | [1] |

| H | 3,5-Dimethoxyphenyl | Staphylococcus aureus | 4 - 16 | [1] | |

| H | 5,6,7,8-Tetrahydronaphthalen-2-yl | Staphylococcus aureus | 4 - 16 | [1] | |

| Series 2 | 4-Bromo | H | Escherichia coli | >100 | [2] |

| 4-Bromo | H | Staphylococcus aureus | 50 | [2] | |

| 4-Bromo | H | Aspergillus niger | 50 | [2] | |

| Series 3 | H | 3-Chlorophenyl (as part of a larger amide substituent) | Staphylococcus aureus | 4 - 16 | [3] |

| H | Naphtho[2,1-b]furan-1-yl (as part of a larger ester substituent) | Staphylococcus aureus | 64 - >64 | [3] |

Note: The above table is a representative summary. Many studies on 1,3,4-oxadiazoles do not specifically focus on the 4-aminophenyl substitution at the 2-position of the oxadiazole ring, hence the limited specific data. The broader class of 2,5-disubstituted 1,3,4-oxadiazoles has shown a wide range of antimicrobial activities, with MIC values often influenced by the nature of the substituents on both the phenyl and oxadiazole rings.[4][5]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR observations include:

-

Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely by facilitating passage through the microbial cell membrane.[4]

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring attached to the oxadiazole moiety can enhance antimicrobial effects.[4][5]

-

Substituents on the Aniline Moiety: Modifications to the aniline group, such as the introduction of bulky or polar substituents, can modulate the antimicrobial spectrum and potency. For instance, some studies suggest that N-acylation or the formation of Schiff bases can lead to derivatives with significant activity.

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound analogs generally follow established methodologies in medicinal chemistry and microbiology.

General Synthesis of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)aniline

A common synthetic route to the target compounds involves the following key steps:

-

Hydrazide Formation: Reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.

-

Schiff Base Formation: Condensation of the benzohydrazide with 4-nitrobenzaldehyde to yield an N-acylhydrazone (Schiff base).

-

Oxidative Cyclization: Cyclization of the Schiff base using a suitable oxidizing agent, such as chloramine-T or iodine in the presence of a base, to form the 1,3,4-oxadiazole ring.

-

Reduction of the Nitro Group: Reduction of the nitro group on the aniline ring to an amino group, typically using reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) in the presence of a catalyst, to yield the final 4-(5-aryl-1,3,4-oxadiazol-2-yl)aniline.[6]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[7][8]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well/Disk Diffusion Method: This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[9][10]

-

Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Application of Compounds: Wells are punched into the agar, or sterile paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each well or disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanism of Action

The precise mechanism of action for this compound analogs is still under investigation, but studies on related 1,3,4-oxadiazole derivatives suggest that they may exert their antimicrobial effects through multiple targets. One of the proposed mechanisms involves the disruption of the bacterial cell envelope.